2-(Allylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile
Description
2-(Allylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile is a nicotinonitrile derivative characterized by an allylsulfanyl group at the 2-position and two 4-methylstyryl substituents at the 4- and 6-positions of the pyridine ring.
The allylsulfanyl group introduces a reactive alkene moiety, which may enhance intermolecular interactions or serve as a site for further functionalization.
Properties
IUPAC Name |
4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]-2-prop-2-enylsulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2S/c1-4-17-30-27-26(19-28)24(15-13-22-9-5-20(2)6-10-22)18-25(29-27)16-14-23-11-7-21(3)8-12-23/h4-16,18H,1,17H2,2-3H3/b15-13-,16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMMVWQOIWFLGJ-VCFJNTAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC=C)C=CC3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SCC=C)/C=C/C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of Allylsulfanyl Group: The allylsulfanyl group is introduced via a nucleophilic substitution reaction, where an allyl sulfide reacts with the nicotinonitrile core.
Addition of Methylstyryl Groups: The methylstyryl groups are added through a Heck reaction, where a styrene derivative reacts with the nicotinonitrile core in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The allylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group in the nicotinonitrile core can be reduced to an amine.
Substitution: The methylstyryl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions may require Lewis acids like aluminum chloride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
- Materials Science : The compound's conjugated structure makes it suitable for synthesizing organic semiconductors and light-emitting materials.
- Catalysis : It can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Biology and Medicine
- Antitumor Activity : Preliminary studies indicate potential antitumor properties, suggesting it could be developed as a cancer therapeutic. The compound may inhibit key enzymes involved in cell proliferation.
- Antimicrobial Properties : It exhibits antimicrobial activity, which could aid in developing new antibiotics.
Industry
- Optoelectronics : Utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its electronic properties.
- Chemical Sensors : Its unique structure allows for applications in chemical sensors for detecting various analytes.
Case Studies
- Antineoplastic Activity Study : A study evaluated derivatives against L1210 leukemia and B16 melanoma, revealing significant tumor growth inhibition in the most active derivatives.
- In Vitro Mechanistic Insights : Research demonstrated that the compound induces apoptosis in cancer cells through specific biochemical pathways.
Mechanism of Action
The mechanism of action of 2-(Allylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile in biological systems involves its interaction with cellular targets. The compound may bind to specific proteins or enzymes, altering their activity and leading to the observed biological effects. For example, its antitumor activity could be due to the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Structural Analogues
The evidence highlights several structurally related nicotinonitrile derivatives:
Key Observations :
- Substituent Effects : The allylsulfanyl group in the target compound offers greater conformational flexibility compared to the rigid 3-methylbenzylsulfanyl group in CAS: 303985-40-2. This may influence solubility, reactivity in cross-coupling reactions, or interactions with biological targets .
- Synthetic Flexibility: Bis-thienopyridine intermediates (e.g., 4a–d) employ bis-sulfanediyl bridges for modular assembly, whereas the target compound’s synthesis likely follows a simpler single-step coupling approach .
- Bioactivity Potential: Diarylated pyridinones (e.g., derivatives 5b,c and 8a–d) demonstrate that substituents like glycosides or hydrazones enhance anticancer and antimicrobial activities. The target compound’s styryl groups may similarly modulate bioactivity through π-π stacking or hydrophobic interactions .
Physicochemical Properties
- Thermal Stability: Brominated intermediates (e.g., C23H19Br2NO4) exhibit high thermal stability (decomposition >250°C), as inferred from analogous compounds. The target compound’s allylsulfanyl group may reduce stability compared to halogenated derivatives .
- Solubility : The 4-methylstyryl groups likely render the compound lipophilic, similar to CAS: 303985-40-2, which was discontinued, possibly due to poor aqueous solubility complicating formulation .
Biological Activity
2-(Allylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile (CAS No. 303985-27-5) is an organic compound characterized by its unique structure, which includes a nicotinonitrile core with allylsulfanyl and methylstyryl substituents. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science.
- Molecular Formula : C27H24N2S
- Molecular Weight : 408.57 g/mol
- Structure : The compound features a conjugated system that enhances its electronic properties, making it suitable for applications in organic semiconductors and light-emitting materials .
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research suggests that the compound may inhibit key enzymes involved in cell proliferation, leading to potential antitumor effects. The presence of the allylsulfanyl group is thought to enhance its reactivity and selectivity towards biological molecules .
Antitumor Activity
Preliminary studies indicate that derivatives of this compound exhibit significant antitumor activity. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines, including leukemia and melanoma models. The exact mechanism involves the modulation of signaling pathways that regulate cell growth and apoptosis .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 2-Styrylquinoline Derivatives | Structure | Antitumor, Antimicrobial | Similar conjugated structure |
| 1,4-Bis(4-methylstyryl)benzene | Structure | Optoelectronic applications | Shares structural similarities |
The unique combination of functional groups in this compound differentiates it from other compounds, potentially leading to enhanced biological activities and applications in medicinal chemistry .
Study on Antineoplastic Activity
In a recent study focused on the synthesis and evaluation of related compounds, several derivatives were tested for their antineoplastic properties against L1210 leukemia and B16 melanoma. The most active derivatives exhibited significant tumor growth inhibition, suggesting that modifications to the core structure can enhance therapeutic effects .
Mechanistic Insights from In Vitro Studies
In vitro assays have demonstrated that the compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. These findings highlight the potential of this compound as a lead compound for further development in cancer therapeutics .
Q & A
Q. What are the recommended methods for synthesizing 2-(Allylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile in a laboratory setting?
Methodological Answer: The synthesis involves multi-step organic transformations:
Core Formation : Begin with a nicotinonitrile scaffold, introducing the allylsulfanyl group via nucleophilic substitution (e.g., using allyl thiol under basic conditions).
Styryl Addition : Employ Heck coupling or Wittig reactions to install 4-methylstyryl groups at the 4- and 6-positions. Use palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., PPh₃) for regioselectivity.
Purification : Isolate intermediates via column chromatography (ethyl acetate/hexane gradient) and recrystallize the final product from ethanol.
Key Considerations: Maintain inert atmospheres (N₂/Ar) to prevent oxidation of thiol groups. Monitor reactions by TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- NMR : ¹H/¹³C NMR (CDCl₃) to verify allylsulfanyl (δ 3.2–3.8 ppm, CH₂-S) and styryl proton environments (δ 6.5–7.5 ppm, aromatic).
- X-ray Crystallography : Resolve crystal packing and substituent orientations (if single crystals form).
- Purity Assessment :
- HPLC : C18 column (70:30 acetonitrile/water, 1 mL/min flow) with UV detection (λ = 254 nm).
- Elemental Analysis : Validate C, H, N, S percentages (±0.3% tolerance) .
Q. What preliminary applications are hypothesized for this compound in materials science?
Methodological Answer:
- Photovoltaic Materials : Test thin-film absorption spectra (300–500 nm range) to evaluate π-conjugation extent from styryl groups.
- Luminescent Probes : Measure fluorescence quantum yield (quinine sulfate as standard) in solvents of varying polarity to assess environmental sensitivity.
Experimental Design: Compare photophysical properties with analogous nicotinonitriles lacking allylsulfanyl/styryl groups to isolate substituent effects .
Advanced Research Questions
Q. How can computational chemistry elucidate the reaction mechanism for allylsulfanyl group installation?
Methodological Answer:
- Quantum Calculations : Use DFT (B3LYP/6-311+G(d,p)) to model transition states and intermediates.
- Solvent Modeling : Apply the Polarizable Continuum Model (PCM) to simulate DMF or THF environments.
- Kinetic Analysis : Calculate activation barriers for nucleophilic substitution vs. radical pathways. Validate with experimental kinetic isotope effects (KIEs).
Outcome: Identify whether the reaction proceeds via SN2 or concerted mechanisms .
Q. What experimental design strategies optimize synthesis yield and selectivity?
Methodological Answer:
- Design of Experiments (DoE) :
- Factors : Temperature (X₁: 60–100°C), catalyst loading (X₂: 2–5 mol%), and solvent polarity (X₃: DMF vs. THF).
- Response Variables : Yield (%), regioselectivity ratio (4-/6-substitution).
- Statistical Analysis :
- Use a Central Composite Design (CCD) to model interactions.
- Apply ANOVA to identify significant factors (p < 0.05).
Example Table:
| Run | X₁ (°C) | X₂ (mol%) | X₃ (DMF/THF) | Yield (%) |
|---|---|---|---|---|
| 1 | 60 | 2 | DMF | 42 |
| 2 | 100 | 5 | THF | 78 |
Outcome: Derive optimal conditions through response surface methodology (RSM) .
Q. How do structural modifications (e.g., allylsulfanyl vs. alkylthio) affect photophysical properties?
Methodological Answer:
- Comparative Study : Synthesize analogs with varying thioether groups (e.g., methylthio, benzylthio).
- Photophysical Testing :
- Record UV-Vis spectra to assess conjugation (λmax shifts).
- Measure fluorescence lifetimes (time-correlated single-photon counting).
- Computational Correlation : Perform TD-DFT calculations to predict excitation energies and compare with experimental data.
Key Insight: Allylsulfanyl’s electron-donating nature enhances charge-transfer transitions compared to alkylthio derivatives .
Q. What methodologies assess potential biological activity (e.g., cytotoxicity)?
Methodological Answer:
- In Vitro Assays :
- Cell Lines : Use MTT assays on HeLa or MCF-7 cells (48h exposure, IC₅₀ determination).
- Controls : Compare with cisplatin (positive control) and DMSO vehicle.
- Mechanistic Probes : Conduct ROS detection assays (DCFH-DA probe) to evaluate oxidative stress induction.
Data Interpretation: Correlate substituent lipophilicity (logP calculations) with cytotoxicity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
